molecular formula C28H40BrN7O4 B610810 1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea CAS No. 1561178-17-3

1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea

Cat. No. B610810
CAS RN: 1561178-17-3
M. Wt: 618.6 g/mol
InChI Key: IQCKJUKAQJINMK-HUBRGWSESA-N
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Description

SGC0946 is a highly potent and selective inhibitor of the enzyme DOT1L, which is a histone methyltransferase responsible for the methylation of histone H3 on lysine 79 (H3K79). This compound has shown significant potential in selectively killing cells with mixed lineage leukemia translocations, making it a promising candidate for cancer research .

Scientific Research Applications

SGC0946 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a chemical probe to study the function of DOT1L and its role in histone methylation.

    Biology: Employed in studies to understand the epigenetic regulation of gene expression and chromatin-dependent signaling.

    Medicine: Investigated for its potential in treating cancers, especially those involving mixed lineage leukemia translocations.

    Industry: Utilized in the development of new therapeutic agents targeting epigenetic modifications .

Mechanism of Action

SGC0946 exerts its effects by inhibiting the enzyme DOT1L, which is responsible for the methylation of histone H3 on lysine 79. This inhibition leads to a decrease in H3K79 methylation, resulting in the disruption of gene expression and chromatin structure. The compound binds within the S-adenosylmethionine cofactor-binding site of DOT1L, preventing the enzyme from catalyzing the methylation reaction .

Biochemical Analysis

Biochemical Properties

SGC0946 interacts with the enzyme DOT1L, inhibiting it with an IC50 of 0.3nM in a radioactive enzyme assay . This interaction results in the potent reduction of H3K79 dimethylation, a chromatin mark associated with active chromatin and transcriptional elongation . SGC0946 is over 100-fold selective for other histone methyltransferases .

Cellular Effects

SGC0946 has been shown to influence cell function in various ways. It can induce G1 arrest, inhibit the potential of cell self-renewal and metastasis, and induce cell differentiation . It has been used in studies of leukemia and solid tumors . In ovarian cancer cells, SGC0946 reduces proliferation and survival by inhibiting DOT1L enzymatic activity .

Molecular Mechanism

The molecular mechanism of SGC0946 involves its binding to the enzyme DOT1L, inhibiting its activity and thereby reducing H3K79 dimethylation . This affects gene expression and chromatin-dependent signaling, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of SGC0946 have been observed over time in laboratory settings. It shows time- and dose-dependent reductions in the H3K79me2 mark in the Molm13 MLL cell line that has the MLL/AF9 translocation .

Dosage Effects in Animal Models

In animal models, the effects of SGC0946 vary with different dosages. For instance, in a mouse xenograft model of ovarian cancer, pharmacological inhibition of DOT1L with SGC0946 attenuates the growth of ovarian cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

SGC0946 is synthesized through a series of chemical reactions involving the bromination of a pyrrolo[2,3-d]pyrimidine core, followed by the attachment of a ribofuranosyl moiety and further functionalization to introduce the isopropyl and tert-butyl groups. The final product is obtained through purification and crystallization .

Industrial Production Methods

While specific industrial production methods for SGC0946 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as bromination, nucleophilic substitution, and amide bond formation. The compound is then purified using techniques like chromatography and crystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

SGC0946 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of SGC0946, as well as substituted analogs where the bromine atom is replaced by other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SGC0946 is unique due to its high potency and selectivity for DOT1L, with an IC50 value of 0.3 nM. It is over 100-fold more selective for DOT1L compared to other histone methyltransferases, making it a valuable tool for studying the specific role of DOT1L in various biological processes .

properties

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40BrN7O4/c1-16(2)35(12-6-11-31-27(39)34-18-9-7-17(8-10-18)28(3,4)5)14-20-22(37)23(38)26(40-20)36-13-19(29)21-24(30)32-15-33-25(21)36/h7-10,13,15-16,20,22-23,26,37-38H,6,11-12,14H2,1-5H3,(H2,30,32,33)(H2,31,34,39)/t20-,22-,23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCKJUKAQJINMK-HUBRGWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C(N=CN=C43)N)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40BrN7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101099663
Record name 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1561178-17-3
Record name 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561178-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-[5-deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101099663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1561178-17-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Reactant of Route 3
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Reactant of Route 4
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Reactant of Route 5
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Reactant of Route 6
Reactant of Route 6
1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea

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